Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate
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Overview
Description
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate is an organolithium compound with the molecular formula C9H10LiNO2. This compound features a lithium ion coordinated to a 2-(5,6-dimethylpyridin-2-yl)acetate ligand. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilicity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate typically involves the reaction of 2-(5,6-dimethylpyridin-2-yl)acetic acid with a lithium base such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithium ion acts as a strong nucleophile, attacking electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Coordination Reactions: The acetate ligand can coordinate with transition metals to form complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Reactions are typically carried out in aprotic solvents like THF or diethyl ether under an inert atmosphere.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to carbonyl compounds can yield alcohols, while substitution reactions with alkyl halides can produce new carbon-carbon bonds.
Scientific Research Applications
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Coordination Chemistry: Employed in the synthesis of metal-organic frameworks and coordination complexes.
Pharmaceutical Research: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate involves the lithium ion acting as a strong nucleophile, attacking electrophilic centers in other molecules. The acetate ligand can also participate in coordination with transition metals, forming complex structures that can influence the reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) 2-(3,4-dimethoxypyridin-2-yl)acetate: Similar structure but with methoxy groups instead of methyl groups.
Lithium(1+) 2-(3,5-dimethylpyridin-2-yl)acetate: Similar structure but with different positions of the methyl groups.
Uniqueness
Lithium(1+) 2-(5,6-dimethylpyridin-2-yl)acetate is unique due to the specific positioning of the methyl groups on the pyridine ring, which can influence its reactivity and coordination behavior. This compound’s specific structure allows for unique interactions in coordination chemistry and organic synthesis.
Properties
Molecular Formula |
C9H10LiNO2 |
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Molecular Weight |
171.1 g/mol |
IUPAC Name |
lithium;2-(5,6-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C9H11NO2.Li/c1-6-3-4-8(5-9(11)12)10-7(6)2;/h3-4H,5H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI Key |
VHTOGAKLFPGYTJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(N=C(C=C1)CC(=O)[O-])C |
Origin of Product |
United States |
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